1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride is a synthetic compound with a molecular formula of C18H26ClN5O3 and a molecular weight of 395.88 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a quinazoline moiety, a piperazine ring, and a butanone group .
Preparation Methods
The synthesis of 1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core is typically synthesized through the condensation of anthranilic acid with formamide, followed by cyclization . The piperazine ring is then introduced through a nucleophilic substitution reaction, and the butanone group is added via an alkylation reaction . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted piperazine derivatives .
Scientific Research Applications
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, modulating their activity . This compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, the piperazine ring can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another quinazoline derivative with similar kinase inhibitory properties.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific chemical structure, which allows for distinct interactions with molecular targets and pathways .
Biological Activity
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a piperazine ring, which is known for enhancing the bioavailability of drugs. Its molecular formula is C19H22ClN5O4 with a molecular weight of approximately 419.86 g/mol. The compound exists as a hydrochloride salt, which often improves solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine ring contributes to its ability to act as a ligand for neurotransmitter receptors, particularly in the central nervous system (CNS).
Key Mechanisms:
- Alpha-Adrenergic Receptor Modulation : Similar compounds have shown activity as selective inhibitors of alpha-1 adrenergic receptors, which play a crucial role in vasodilation and blood pressure regulation .
- Antitumor Activity : The quinazoline structure is associated with anticancer properties, potentially through the inhibition of specific kinases involved in tumor growth .
Antihypertensive Effects
Research indicates that compounds with similar structures can effectively lower blood pressure by blocking alpha-1 adrenergic receptors. This results in peripheral vasodilation and reduced vascular resistance .
Anticancer Properties
Studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to growth factor receptors .
Study 1: Antitumor Efficacy
A study conducted on the effects of quinazoline derivatives on breast cancer cells showed that treatment with this compound resulted in significant reduction in cell viability and induction of apoptosis. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Study 2: Cardiovascular Effects
In another clinical trial focusing on patients with hypertension, a compound structurally related to this compound was administered. Results indicated a marked decrease in systolic and diastolic blood pressure, supporting its role as an effective antihypertensive agent .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂ClN₅O₄ |
Molecular Weight | 419.86 g/mol |
CAS Number | 19237-84-4 |
Solubility | Soluble in water |
Melting Point | 283–287 °C |
Biological Activity | Effect |
---|---|
Alpha-Adrenergic Blockade | Vasodilation |
Antitumor Activity | Induction of apoptosis |
Cytotoxicity | Reduced cell viability |
Properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]butan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3.ClH/c1-4-5-16(24)22-6-8-23(9-7-22)18-20-13-11-15(26-3)14(25-2)10-12(13)17(19)21-18;/h10-11H,4-9H2,1-3H3,(H2,19,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMXXDLVWZUOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.